Benzo[b]thiophene-6-carbonitrile
Overview
Description
Benzo[b]thiophene-6-carbonitrile is an aromatic organic compound with the molecular formula C9H5NS. It is a derivative of benzothiophene, which is a heterocyclic compound containing a sulfur atom. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Mode of Action
It is known that thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of properties and applications, including in the advancement of organic semiconductors
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also known to inhibit CYP1A2 and CYP2C19
Result of Action
As a thiophene derivative, it is known to have potential biological activity
Action Environment
The action, efficacy, and stability of Benzo[b]thiophene-6-carbonitrile can be influenced by various environmental factors. For instance, it is known to be air-stable . .
Preparation Methods
The synthesis of benzo[b]thiophene-6-carbonitrile typically involves the cyclization of substituted benzene derivatives with sulfur-containing reagents. One common method is the reaction of an alkyne-substituted 2-bromobenzene with sodium sulfide or potassium sulfide, which forms benzothiophene with an alkyl substitution at position 2 . Industrial production methods often utilize similar synthetic routes but may involve optimization for large-scale production.
Chemical Reactions Analysis
Benzo[b]thiophene-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Benzo[b]thiophene-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases.
Industry: It is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Comparison with Similar Compounds
Benzo[b]thiophene-6-carbonitrile can be compared with other thiophene derivatives, such as:
Benzo[c]thiophene: Another isomer of benzothiophene with different substitution patterns.
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Benzothiophene-2-carboxamide: A derivative with a carboxamide group, studied for its STING-agonistic activity.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-benzothiophene-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNONARPFXAEBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618374 | |
Record name | 1-Benzothiophene-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154650-81-4 | |
Record name | 1-Benzothiophene-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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